molecular formula C18H32O2 B14718858 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one CAS No. 20519-68-0

4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one

Katalognummer: B14718858
CAS-Nummer: 20519-68-0
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: KVNFPGXPSIORTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is a chemical compound with the molecular formula C18H32O2 and a molecular weight of 280.445 g/mol . This compound is characterized by its unique structure, which includes two cyclohexane rings and a hydroxy group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one typically involves the reaction of cyclohexanone derivatives with appropriate reagents under controlled conditions. One common method involves the use of Grignard reagents to introduce the hydroxycyclohexyl group . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Wissenschaftliche Forschungsanwendungen

4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is unique due to its specific arrangement of cyclohexane rings and the presence of a hydroxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

20519-68-0

Molekularformel

C18H32O2

Molekulargewicht

280.4 g/mol

IUPAC-Name

4-[4-(4-hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one

InChI

InChI=1S/C18H32O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-15,17-19H,3-12H2,1-2H3

InChI-Schlüssel

KVNFPGXPSIORTH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1CCC(CC1)O)C(CC)C2CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.